Technical Guide: 7-Fluoro-5-azaspiro[2.4]heptane Hydrochloride
Technical Guide: 7-Fluoro-5-azaspiro[2.4]heptane Hydrochloride
Executive Summary
7-Fluoro-5-azaspiro[2.4]heptane hydrochloride (CAS: 2227205-26-5) is a specialized bicyclic amine scaffold used primarily as a chiral building block in the synthesis of advanced pharmaceutical agents, particularly fluoroquinolone antibiotics (e.g., analogs of Sitafloxacin) and kinase inhibitors.[1]
This structural motif combines the conformational rigidity of a spiro-cyclopropyl moiety with the metabolic stability and electronic modulation provided by a strategic fluorine substitution. The hydrochloride salt form ensures improved solubility and handling stability compared to the volatile free base.
Chemical Identity & Physicochemical Properties[2][3][4][5]
Nomenclature & Identification
| Property | Detail |
| IUPAC Name | 7-Fluoro-5-azaspiro[2.4]heptane hydrochloride |
| CAS Number | 2227205-26-5 |
| Molecular Formula | C₆H₁₀FN[2] · HCl (C₆H₁₁ClFN) |
| Molecular Weight | 151.61 g/mol |
| SMILES | FC1CNCC12CC2.Cl |
| Structure Class | Spirocyclic amine; Fluorinated pyrrolidine surrogate |
Physical Properties
| Property | Value / Characteristic |
| Physical State | White to off-white crystalline solid |
| Melting Point | >180°C (Decomposition characteristic of HCl salts) |
| Solubility | High in Water, Methanol, DMSO; Low in DCM, Hexanes |
| Hygroscopicity | Moderate (Store under inert atmosphere) |
| pKa (Calculated) | ~9.2 (Amine). Note: Fluorine at C7 lowers basicity vs. parent amine (~10.5) via inductive effect. |
Structural Analysis & Stereochemistry
The molecule features a 5-azaspiro[2.4]heptane core.[3]
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Spiro-Fusion: The spiro carbon (C4 in pyrrolidine numbering, C3 in IUPAC spiro numbering) locks the pyrrolidine ring into a specific conformation, reducing the entropic penalty upon binding to biological targets.
-
Fluorine Substitution: The fluorine atom at position 7 introduces a strong dipole and lowers the pKa of the secondary amine (N5). This modulation often improves oral bioavailability and reduces hERG channel inhibition in drug candidates.
-
Chirality: The C7 position is a stereocenter. The compound typically exists as specific enantiomers (e.g., 7R or 7S) or diastereomers relative to the spiro system.
Synthesis & Manufacturing Methodology
The synthesis of 7-fluoro-5-azaspiro[2.4]heptane generally proceeds via the fluorination of a hydroxy-precursor, which is itself derived from a protected spiro-pyrrolidine.
Core Synthetic Pathway (Deoxofluorination Strategy)
This protocol describes the conversion of the 7-hydroxy intermediate to the 7-fluoro target.
Reagents:
-
Substrate: tert-butyl 7-hydroxy-5-azaspiro[2.4]heptane-5-carboxylate (Boc-protected alcohol).
-
Fluorinating Agent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor.
-
Solvent: Dichloromethane (DCM) (Anhydrous).
-
Deprotection: 4M HCl in Dioxane.
Step-by-Step Protocol:
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Fluorination (Nucleophilic Substitution with Inversion):
-
Charge a reaction vessel with tert-butyl 7-hydroxy-5-azaspiro[2.4]heptane-5-carboxylate dissolved in anhydrous DCM under N₂ atmosphere.
-
Cool the solution to -78°C.
-
Add DAST (1.2 - 1.5 equivalents) dropwise to control exotherm.
-
Allow the mixture to warm to room temperature (RT) over 4–6 hours. Mechanism: The hydroxyl group attacks sulfur, forming a good leaving group, which is then displaced by fluoride ion via an S_N2 mechanism (inverting stereochemistry at C7).
-
Quench: Carefully quench with saturated NaHCO₃ solution (gas evolution). Extract with DCM, dry over Na₂SO₄, and concentrate.
-
-
Deprotection (Salt Formation):
-
Dissolve the crude Boc-protected fluoro-intermediate in 1,4-dioxane.
-
Add 4M HCl in dioxane (excess, ~5-10 eq) at 0°C.
-
Stir at RT for 2–4 hours until TLC/LCMS indicates consumption of starting material.
-
Isolation: The product, 7-fluoro-5-azaspiro[2.4]heptane hydrochloride, typically precipitates. Filter the solid, wash with diethyl ether, and dry under vacuum.
-
Process Flow Diagram
Caption: Synthetic workflow converting the hydroxy precursor to the final hydrochloride salt via nucleophilic fluorination.
Analytical Characterization
To validate the identity and purity of the compound, the following analytical signatures are standard.
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, D₂O):
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δ 0.6–1.0 ppm: Multiplets corresponding to the cyclopropane protons (4H).
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δ 3.2–3.6 ppm: Multiplets for the pyrrolidine ring protons (N-CH₂).
-
δ 5.2–5.5 ppm: Distinct doublet of multiplets (dm) characteristic of the H-C-F geminal proton (coupling constant J_HF ≈ 53 Hz).
-
-
¹⁹F NMR:
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Single peak around -170 to -180 ppm (depending on stereochemistry), appearing as a multiplet due to H-F coupling.
-
Mass Spectrometry (LC-MS)
-
Ionization: ESI+ (Electrospray Ionization).
-
Observed Mass: m/z 116.1 [M+H]⁺ (Free base mass).
-
Note: The HCl salt will dissociate in the MS source; only the cationic amine is detected.
Handling, Stability & Safety
Storage Conditions
-
Temperature: 2–8°C (Refrigerated).
-
Atmosphere: Hygroscopic; store under Nitrogen or Argon.
-
Container: Tightly sealed glass vial with a PTFE-lined cap.
GHS Safety Classification
Based on structural analogs and SDS data:
-
Signal Word: WARNING
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H302: Harmful if swallowed.[4]
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H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[4]
-
H335: May cause respiratory irritation.[4]
References
-
ChemScene. (2025). 7-Fluoro-5-azaspiro[2.4]Heptane hydrochloride Product Data. Retrieved from
-
PubChem. (2025).[4][5] 5-Azaspiro[2.4]heptane hydrochloride Compound Summary. National Library of Medicine. Retrieved from
-
Apollo Scientific. (2025).[1] Product Data Sheet: 7-Fluoro-5-azaspiro[2.4]heptane hydrochloride. Retrieved from [1]
-
Li, Y., et al. (2011). Synthesis of (S)-7-amino-5-azaspiro[2.4]heptane via highly enantioselective hydrogenation. Journal of Organic Chemistry. Retrieved from
Sources
- 1. 2227205-26-5 Cas No. | 7-Fluoro-5-azaspiro[2.4]heptane hydrochloride | Apollo [store.apolloscientific.co.uk]
- 2. 7-((R)-7-amino-5-azaspiro[2.4]heptan-5-yl)-8-chloro-6-fluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | C19H18ClF2N3O3 | CID 9822794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 7,7-Difluoro-5-azaspiro[2.4]heptane | 1823384-48-0 | Benchchem [benchchem.com]
- 4. 5-Azaspiro[2.4]heptane hydrochloride | C6H12ClN | CID 70700605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - 7,7-difluoro-5-azaspiro[2.4]heptane hydrochloride (C6H9F2N) [pubchemlite.lcsb.uni.lu]
